Phosphine oxide, dimethylnonyl-
Description
Significance of Organophosphorus Compounds in Contemporary Chemistry
Organophosphorus compounds, a class of organic molecules containing phosphorus, are of paramount importance in modern chemistry. Their diverse chemical properties and reactivity have made them indispensable in various fields, from medicinal chemistry to materials science. These compounds can adopt multiple oxidation states and geometries, leading to a wide array of functionalities. Their applications range from being crucial components in pharmaceuticals and pesticides to acting as ligands in catalysis and as flame retardants. The ability of phosphorus to form stable bonds with carbon and other heteroatoms is a cornerstone of their utility.
Overview of Phosphine (B1218219) Oxides as Functional Molecules
Within the broad family of organophosphorus compounds, phosphine oxides represent a significant subgroup. Characterized by a phosphoryl group (P=O), these compounds are typically tetrahedral and possess a polar P-O bond. This polarity often imparts desirable properties such as high solubility and metabolic stability, making them valuable in fields like drug discovery. Tertiary phosphine oxides, in which the phosphorus atom is bonded to three organic substituents and one oxygen atom, are generally stable, crystalline solids, especially those with longer alkyl chains. This stability contrasts with the often air-sensitive nature of their precursor tertiary phosphines.
Specific Research Context of Dimethylnonylphosphine Oxide
Phosphine oxide, dimethylnonyl-, also known by its common name dimethylnonylphosphine oxide, is a tertiary phosphine oxide with a nine-carbon alkyl chain. Its primary role in the scientific community is as a non-ionic detergent. Due to its amphipathic nature, possessing a polar phosphine oxide head group and a nonpolar nonyl tail, it is effective at solubilizing and stabilizing macromolecules, particularly membrane proteins, for structural and functional studies. It is commercially available, often under the designation APO 9, and is included in various detergent screening kits used by researchers to find the optimal conditions for studying challenging proteins.
Chemical and Physical Properties
Dimethylnonylphosphine oxide is a white, crystalline solid that is soluble in water. Its solutions are known to be stable over extended periods. As a non-ionic surfactant, it does not carry a net electrical charge, which is often a desirable characteristic in biochemical applications to avoid unwanted ionic interactions with proteins.
| Property | Value | Reference |
| Formula Weight | 204.1 Daltons | soltecventures.com |
| Appearance | Pure crystalline solid | soltecventures.com |
| Solubility | Soluble in water (20% at 0-5°C) | soltecventures.com |
| Critical Micelle Concentration (CMC) | 10.00 mM | hamptonresearch.com |
| UV Transparency | Yes | soltecventures.com |
| pH (1% solution) | 5-8 | soltecventures.com |
| Conductance (10% solution) | < 100 µS | soltecventures.com |
Synthesis of Dimethylnonylphosphine Oxide
The precursor, a tertiary phosphine with long alkyl chains, is typically a waxy, air-sensitive solid. The oxidation step converts the phosphine to the much more stable phosphine oxide, which is crystalline and stable in air. This transformation is a key final step in producing the functional surfactant molecule.
Research Applications of Dimethylnonylphosphine Oxide
The primary application of dimethylnonylphosphine oxide is in the field of biochemistry and structural biology, where it is utilized as a detergent for the study of membrane proteins. Membrane proteins, which are embedded in the lipid bilayers of cells, are notoriously difficult to study in an aqueous environment. Detergents like dimethylnonylphosphine oxide are essential for extracting these proteins from their native membrane and maintaining their folded, functional state in solution.
Dimethylnonylphosphine oxide is a component of various commercially available detergent screening kits. These kits allow researchers to test a wide range of detergents to identify the one that best solubilizes and stabilizes a particular membrane protein for techniques such as X-ray crystallography and cryo-electron microscopy, which are used to determine the three-dimensional structure of proteins.
Beyond its role in membrane protein research, dimethylnonylphosphine oxide has also been noted for its utility in the purification of high-purity DNA. This application leverages its properties to facilitate the separation of DNA from other cellular components without the need for traditional methods involving phenol/chloroform (B151607) extraction or resins. soltecventures.com
Properties
CAS No. |
56029-36-8 |
|---|---|
Molecular Formula |
C11H25OP |
Molecular Weight |
204.29 g/mol |
IUPAC Name |
1-dimethylphosphorylnonane |
InChI |
InChI=1S/C11H25OP/c1-4-5-6-7-8-9-10-11-13(2,3)12/h4-11H2,1-3H3 |
InChI Key |
XGPNJORZWPAUAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCP(=O)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Phosphine Oxides
Established Synthetic Routes for Alkylphosphine Oxides
The synthesis of alkylphosphine oxides, including asymmetrical structures like dimethylnonylphosphine oxide, has traditionally relied on a few robust and well-documented methods. These routes are foundational in organophosphorus chemistry.
One of the most conventional methods involves the use of Grignard reagents . researchgate.netnih.govwikipedia.org This approach typically entails the reaction of a phosphorus-containing starting material, such as phosphorus trichloride (B1173362) or a dialkyl phosphite, with multiple equivalents of an alkylmagnesium halide. researchgate.net For example, dialkyl phosphites can react with two equivalents of a Grignard reagent to yield secondary phosphine (B1218219) oxides (SPOs), which can be further alkylated. researchgate.net Alternatively, chlorodiphenylphosphine (B86185) or dichlorophenylphosphine (B166023) can be reacted with alkyl Grignard reagents to form mixed aryl-alkyl phosphines, which are then oxidized to their corresponding phosphine oxides. nih.gov While effective, these reactions can sometimes be complicated by side reactions or the need for stringent anhydrous, aerobic-free conditions. nih.govwikipedia.org
Another cornerstone method is the oxidation of tertiary phosphines . This is often the final step in a multi-step synthesis where the tertiary phosphine is prepared first. The oxidation itself is typically straightforward and high-yielding, using common oxidizing agents like hydrogen peroxide or even atmospheric oxygen. The primary challenge lies in the synthesis of the precursor phosphine, especially for asymmetrically substituted phosphines.
A third significant established route is the alkylation of secondary phosphine oxides (SPOs) . SPOs, which exist in tautomeric equilibrium with their trivalent phosphinous acid form, are versatile intermediates. rsc.org They can be deprotonated with a strong base to form a nucleophilic phosphinite anion, which then undergoes an SN2 reaction with an alkyl halide to create the desired tertiary phosphine oxide. acs.org This method is particularly useful for producing heteroleptic (asymmetrically substituted) phosphine oxides.
Table 1: Comparison of Established Synthetic Routes for Alkylphosphine Oxides
| Synthetic Method | Key Reagents | General Description | Common Use |
|---|---|---|---|
| Grignard Reaction | Grignard Reagents (R-MgX), Phosphorus Halides (e.g., PCl₃) or Dialkyl Phosphites | Forms P-C bonds by reacting a phosphorus electrophile with a nucleophilic Grignard reagent. researchgate.netnih.gov | Synthesis of both symmetrical and asymmetrical phosphines, which are then oxidized. |
| Oxidation of Tertiary Phosphines | Tertiary Phosphine (R₃P), Oxidizing Agent (e.g., H₂O₂, O₂) | Converts a pre-formed tertiary phosphine to its corresponding phosphine oxide. | Often the final step in a synthetic sequence; generally high-yielding. |
| Alkylation of Secondary Phosphine Oxides (SPOs) | SPO (R₂P(O)H), Strong Base, Alkyl Halide (R'-X) | Deprotonation of an SPO creates a nucleophile that attacks an alkyl halide to form an asymmetrical phosphine oxide. acs.org | Key method for preparing heteroleptic phosphine oxides like R₂R'P=O. |
Novel Approaches in Dimethylnonylphosphine Oxide Synthesis
While specific literature detailing the synthesis of dimethylnonylphosphine oxide is sparse, novel methods for preparing analogous heteroleptic alkylphosphine oxides provide a clear and efficient pathway. These modern approaches prioritize selectivity, yield, and operational simplicity.
A highly effective contemporary method involves the alkylation of a secondary phosphine oxide (SPO) , specifically dimethylphosphine (B1204785) oxide, with a nonyl halide. Research has demonstrated that deprotonating SPOs with a carefully chosen base, such as sodium bis(trimethylsilyl)amide (NaHMDS), cleanly generates a stable phosphinite anion. acs.org This anion is highly selective for nucleophilic P-C bond formation when reacted with an alkyl halide, with minimal competing O-alkylation. acs.org This approach is fast at room temperature, high-yielding (often >95% purity after a simple aqueous wash), and avoids the formation of elimination byproducts. acs.org This makes it an ideal strategy for the targeted synthesis of dimethylnonylphosphine oxide from dimethylphosphine oxide and a suitable nonyl halide (e.g., 1-bromononane).
Another innovative route is the direct conversion of phosphonates to phosphine oxides using Grignard reagents . This improved methodology allows for the reliable and high-yield synthesis of tertiary phosphine oxides from dialkyl phosphonates. The key to this process is the use of an additive like sodium trifluoromethanesulfonate (B1224126) (NaOTf), which prevents the formation of unreactive coordination oligomers that previously plagued this reaction and led to low yields. This approach simplifies the synthesis of dimethylphosphino-type (RPMe₂) oxides by utilizing air- and water-stable phosphonate (B1237965) intermediates.
Table 2: Research Findings for Modern Heteroleptic Phosphine Oxide Synthesis
| Method | Starting Materials | Key Conditions | Purity / Yield | Reference |
|---|---|---|---|---|
| SPO Alkylation | Dialkylphosphine oxide, Alkyl bromide, NaHMDS | Reaction in THF at room temperature, followed by aqueous quench. | >95% purity without chromatography. | acs.org |
| Phosphonate Conversion | Dialkyl phosphonate, Grignard reagent, NaOTf | Stoichiometric amounts of Grignard reagent and NaOTf additive. | Good to excellent yields. |
Principles of Green Chemistry in Phosphine Oxide Production
The push towards sustainable chemical manufacturing has significantly influenced the development of synthetic routes for phosphine oxides. Green chemistry principles aim to reduce waste, minimize energy consumption, and use less hazardous materials.
A key area of development is the use of safer, more environmentally benign reagents . For instance, the deoxygenation of phosphine oxides (the reverse reaction to their formation) traditionally uses hazardous and reactive silanes. Greener alternatives like polymethylhydrosiloxane (B1170920) (PMHS), a low-cost waste product of the silicon industry, have been successfully used for this reduction under solvent-free conditions. mdpi.com
Solvent-free and catalyst-free reactions represent a significant advance. The addition of secondary phosphine oxides to ketones to form α-hydroxyphosphine oxides can proceed efficiently without any solvent or catalyst, offering excellent yields and high atom economy. organic-chemistry.org Furthermore, mechanochemistry, which uses mechanical force (ball milling) to drive reactions, has enabled the highly efficient, solvent-free deoxygenation of phosphine oxides in air, eliminating the need for inert atmospheres and large volumes of organic solvents. rsc.orgrsc.org
Photocatalysis has emerged as a powerful green tool, using light to drive chemical reactions under mild conditions. researchgate.netiitm.ac.inmatec-conferences.org This approach has been used for the radical difunctionalization of acetylene (B1199291) to synthesize C2-linked phosphine oxides in a metal-free system with 100% atom economy. rsc.org Photocatalytic methods can activate stable molecules at room temperature, reducing the high energy input required by traditional thermal processes and improving selectivity. iitm.ac.in
Table 3: Application of Green Chemistry Principles in Phosphine Oxide Synthesis
| Green Chemistry Principle | Application in Phosphine Oxide Synthesis | Example | Reference |
|---|---|---|---|
| Use of Safer Reagents | Replacing hazardous reducing agents with benign alternatives. | Using polymethylhydrosiloxane (PMHS) for phosphine oxide reduction. | mdpi.com |
| Solvent-Free Conditions | Conducting reactions without organic solvents to reduce waste. | Mechanochemical (ball milling) deoxygenation of phosphine oxides. | rsc.orgrsc.org |
| Energy Efficiency | Using light instead of heat to drive reactions under mild conditions. | Photocatalyzed synthesis of C2-linked phosphine oxides from acetylene. | rsc.org |
| Atom Economy | Designing reactions where the maximum number of atoms from reactants are incorporated into the final product. | Catalyst- and solvent-free addition of SPOs to ketones. | organic-chemistry.org |
Structural Elucidation and Advanced Characterization of Dimethylnonylphosphine Oxide
X-ray Crystallography of Phosphine (B1218219) Oxide Derivatives
X-ray crystallography is an essential experimental science for determining the atomic and molecular structure of a crystal. wikipedia.org By diffracting a beam of X-rays, a three-dimensional picture of the electron density within the crystal can be produced, revealing atomic positions, bond lengths, and other structural details. wikipedia.org
In the solid state, phosphine oxide molecules often engage in intermolecular interactions, leading to the formation of supramolecular assemblies. The phosphoryl group (P=O) is a potent hydrogen bond acceptor, readily forming hydrogen bonds with suitable donor groups. enamine.netrsc.org These interactions play a crucial role in dictating the packing of molecules in the crystal lattice. For example, in the crystal structure of (2-oxo-1,2-dihydro-x-pyridyl)diphenylphosphine oxides, intermolecular hydrogen bonds between the phosphoryl oxygen and the nitrogen-bound hydrogen lead to the formation of one-dimensional chains. nih.gov The ability of phosphine oxides to form hydrogen bonds with various donors like silanols, phenols, and even chloroform (B151607) has been well-documented. researchgate.net These hydrogen bonding networks are not only fundamental to the crystal engineering of phosphine oxides but are also explored in the design of supramolecular catalysts. acs.org
The conformation of phosphine oxide molecules in the solid state is influenced by a combination of intramolecular steric effects and intermolecular packing forces. The substituents on the phosphorus atom can significantly affect the molecule's shape. For instance, the aryl substituents in bis(2,4,6-trimethylphenyl)phosphine (B184252) oxide adopt an intermediate configuration compared to the less hindered diphenylphosphine (B32561) oxide and the highly congested bis(2,4,6-tri-tert-butylphenyl)phosphine oxide. mdpi.comsemanticscholar.org In the solid state, bis(phosphine oxide) nickel(II) complexes have been shown to be monomeric with a ruffled porphyrin core, while the corresponding zinc(II) complex forms infinite chains through intermolecular coordination. nih.gov
A detailed analysis of crystal structure parameters provides quantitative insights into the molecular geometry. Key parameters include bond lengths, bond angles, and torsion angles. The P=O bond length in phosphine oxides is of particular interest as it reflects the nature of the phosphorus-oxygen interaction. In triphenylphosphine (B44618) oxide, this distance is 1.48 Å. wikipedia.org Upon coordination to a metal center, this bond typically elongates, for example, to 1.51 Å in NiCl₂[OP(C₆H₅)₃]₂. wikipedia.org
Table 1: Selected Crystal Structure Parameters for Representative Phosphine Oxides
| Compound | P=O Bond Length (Å) | P-C Bond Length (Å) (mean) | C-P-C Angle (°) (mean) | O=P-C Angle (°) (mean) | Space Group |
| Triphenylphosphine oxide | 1.46 rsc.org | 1.76 rsc.org | - | - | Pbca rsc.org |
| Bis(2,4,6-trimethylphenyl)phosphine oxide | 1.4854(13) mdpi.comsemanticscholar.org | 1.8157(18) | 108.07(8) | 115.29(8) | - |
| NiCl₂[OP(C₆H₅)₃]₂ | 1.51 wikipedia.org | - | - | - | - |
Advanced Spectroscopic Investigations
Spectroscopic techniques are invaluable for probing the vibrational properties of molecules, offering information that is complementary to diffraction methods.
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is particularly sensitive to the nature of the phosphoryl (P=O) bond. sdstate.edursc.org The stretching vibration of the P=O group gives rise to a strong absorption band in the IR spectrum, typically in the range of 1100–1250 cm⁻¹. rsc.org The exact frequency of this vibration is influenced by the electronegativity of the substituents on the phosphorus atom and by intermolecular interactions, such as hydrogen bonding. rsc.orgrsc.org
In FT-IR spectroscopy of trioctylphosphine (B1581425) oxide (TOPO), the characteristic vibrational stretch of the P=O bond is observed at 1146 cm⁻¹. researchgate.net The formation of hydrogen bonds with the phosphoryl oxygen typically leads to a red shift (a decrease in frequency) of the P=O stretching band. rsc.org This phenomenon allows for the characterization of hydrogen bond strength. rsc.orgrsc.org For instance, correlations have been established between the shift in the P=O stretching frequency (ΔνP=O) and the energy of the hydrogen bond. rsc.orgrsc.org Raman spectroscopy is also a powerful tool for studying the P=O bond and can provide information about polymorphism and crystal lattice vibrations. spectroscopyonline.com In inorganic phosphates, a correlation between Raman stretching wavenumbers and P-O bond lengths has been established. researchgate.net
Table 2: Characteristic P=O Stretching Frequencies for Selected Phosphine Oxides
| Compound | P=O Stretching Frequency (cm⁻¹) | Spectroscopic Method |
| Triphenylphosphine oxide (TPPO) | ~1190 | IR rsc.org |
| Trioctylphosphine oxide (TOPO) | 1146 | FT-IR researchgate.net |
| Tri-n-butylphosphine oxide (TBPO) | ~1170 | IR rsc.org |
Note: This table presents data from representative phosphine oxides to illustrate typical vibrational frequencies for the P=O bond.
Nuclear Magnetic Resonance (NMR) Studies for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organophosphorus compounds like dimethylnonylphosphine oxide. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment. For dimethylnonylphosphine oxide, a combination of ¹H, ¹³C, and ³¹P NMR studies is typically employed.
³¹P NMR: The phosphorus-31 nucleus is of paramount importance for characterizing phosphine oxides. In ³¹P NMR spectroscopy, dimethylnonylphosphine oxide is expected to exhibit a single resonance, confirming the presence of a unique phosphorus environment. The chemical shift (δ) for trialkylphosphine oxides generally appears in a characteristic downfield region, often between +40 and +60 ppm (relative to 85% H₃PO₄). This distinct chemical shift provides initial evidence for the formation of the phosphine oxide moiety.
¹H NMR: Proton NMR provides information about the hydrogen atoms within the molecule. For dimethylnonylphosphine oxide, the ¹H NMR spectrum would display signals corresponding to the methyl (CH₃) and nonyl (C₉H₁₉) groups. The two methyl groups attached to the phosphorus atom would likely appear as a doublet due to coupling with the ³¹P nucleus. The protons of the long nonyl chain would produce a series of complex multiplets at higher field (lower ppm values), characteristic of a long alkyl chain.
¹³C NMR: Carbon-13 NMR complements the ¹H NMR data by providing a map of the carbon skeleton. Each unique carbon atom in dimethylnonylphosphine oxide will give rise to a distinct signal. The spectrum would show resonances for the two methyl carbons and the nine carbons of the nonyl chain. The carbons closer to the electron-withdrawing phosphine oxide group will be shifted further downfield.
Table 1: Predicted NMR Data for Dimethylnonylphosphine Oxide
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ³¹P | +40 to +60 | Singlet | P=O |
| ¹H | ~1.2-1.6 | Doublet | P-(CH ₃)₂ |
| ¹H | ~0.8-1.5 | Multiplets | -(CH ₂)₈-CH ₃ |
| ¹³C | ~15-20 | Doublet | P-(C H₃)₂ |
| ¹³C | ~14-40 | Multiplets | -(C H₂)₈-C H₃ |
Mass Spectrometry for Molecular Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For dimethylnonylphosphine oxide, MS is crucial for confirming its molecular identity and assessing the purity of a sample.
When subjected to mass spectrometric analysis, typically using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), the molecule is ionized and then fragmented. The resulting mass-to-charge ratio (m/z) of the ions is measured.
Molecular Ion Peak: The most important piece of information is the molecular ion peak (M⁺), which corresponds to the intact molecule and confirms its molecular weight.
Fragmentation Pattern: The fragmentation pattern provides valuable structural information. For trialkylphosphine oxides, a common fragmentation pathway involves the cleavage of a P-C bond, leading to the loss of one of the alkyl groups. In the case of dimethylnonylphosphine oxide, the loss of the nonyl radical would be a significant fragmentation pathway.
Table 2: Predicted Mass Spectrometry Data for Dimethylnonylphosphine Oxide
| Ion | Predicted m/z | Description |
| [M]⁺ | 218.18 | Molecular Ion |
| [M - C₉H₁₉]⁺ | 91.05 | Loss of the nonyl group |
| [M - CH₃]⁺ | 203.16 | Loss of a methyl group |
Chromatographic Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For phosphine oxides, chromatographic methods are essential for isolating the desired compound from reaction byproducts and for quantifying its presence in various matrices.
Development of Separation Methods for Phosphine Oxide Mixtures
The separation of phosphine oxides can be achieved using various chromatographic techniques, with gas chromatography (GC) and liquid chromatography (LC) being the most common. fao.orgnih.gov
Gas Chromatography (GC): GC is well-suited for the separation of volatile and thermally stable compounds like many trialkylphosphine oxides. nih.govcvuas.de The choice of the stationary phase in the GC column is critical for achieving good separation. Nonpolar or medium-polarity columns are often effective. Detection can be accomplished using a flame ionization detector (FID) or, for higher sensitivity and selectivity, a nitrogen-phosphorus detector (NPD). nih.gov
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is a versatile technique for separating a wide range of compounds, including less volatile or thermally labile phosphine oxides. nih.gov Both normal-phase and reversed-phase HPLC can be employed. In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).
Hyphenated Techniques for Complex Mixture Characterization
To obtain comprehensive information about complex mixtures containing phosphine oxides, chromatographic techniques are often coupled with spectroscopic detectors. asdlib.orgijarnd.comchemijournal.com This "hyphenation" combines the separation power of chromatography with the identification capabilities of spectroscopy. nih.govasdlib.orgijarnd.comchemijournal.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique that provides both the retention time of a compound from the GC and its mass spectrum from the MS. cvuas.deasdlib.orgijarnd.com This allows for the confident identification of individual components in a mixture. asdlib.org The mass spectrometer serves as a highly specific and sensitive detector for the compounds as they elute from the GC column. asdlib.org
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another widely used hyphenated technique, particularly for compounds that are not suitable for GC analysis. nih.govasdlib.org As compounds elute from the LC column, they are introduced into the mass spectrometer, which provides mass and structural information. asdlib.org Techniques like tandem mass spectrometry (LC-MS/MS) can provide even more detailed structural data by inducing further fragmentation of selected ions. nih.govnih.govnih.gov
Based on a comprehensive search of available scientific literature, there is no specific research data concerning the coordination chemistry of the compound "Phosphine oxide, dimethylnonyl-". The instructions require focusing solely on this specific chemical, and since no studies detailing its role as a ligand, its metal complexes, or its applications in complexation have been found, it is not possible to generate the requested article without fabricating information.
General principles of coordination chemistry for the broader class of trialkylphosphine oxides are well-established. These compounds are known to act as hard Lewis bases, coordinating to metal ions through the phosphoryl oxygen atom. This interaction is central to their use as ligands, particularly for hard metal centers like rare earth elements. However, the specific geometric, stereochemical, and electronic characteristics of complexes are highly dependent on the exact nature of the alkyl substituents on the phosphorus atom. The unique combination of two methyl groups and one nonyl group in dimethylnonylphosphine oxide would impart specific steric and electronic properties that influence its coordination behavior. Without experimental data from structural analyses (like X-ray crystallography) or spectroscopic studies of its metal complexes, any discussion would be purely speculative and scientifically unsound.
Therefore, due to the complete absence of research findings for "Phosphine oxide, dimethylnonyl-", the following article cannot be constructed. To do so would violate the core requirements of scientific accuracy and strict adherence to sourced data for the specified compound.
Coordination Chemistry of Dimethylnonylphosphine Oxide
Application in Metal Ion Complexation
Complexation with Transition Metals
The study of how ligands like dimethylnonylphosphine oxide form complexes with transition metals is fundamental to understanding their potential applications. Generally, trialkylphosphine oxides are considered strong ligands. The formation of a coordination complex involves the donation of a lone pair of electrons from the oxygen atom of the phosphine (B1218219) oxide to an empty orbital of the transition metal ion.
The hypothetical complexation of dimethylnonylphosphine oxide with various transition metals would be expected to yield stable complexes. The specific geometry and coordination number of these potential complexes would depend on several factors, including the nature of the metal ion, its oxidation state, and the steric bulk of the dimethylnonylphosphine oxide ligand. However, without experimental data, any discussion of bond lengths, coordination geometries, or spectroscopic shifts for complexes of dimethylnonylphosphine oxide would be purely speculative.
Table 1: Hypothetical Coordination Parameters for Dimethylnonylphosphine Oxide Complexes No experimental data is available to populate this table. Research in this area is required to determine these parameters.
| Metal Ion | Expected Coordination Geometry | M-O Bond Length (Å) | P=O Stretching Frequency (cm⁻¹) |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Luminescence and Reactivity Modulation through Coordination
The coordination of phosphine oxide ligands to transition metals can significantly influence the photophysical properties of the resulting complexes, potentially leading to luminescence. The electronic properties of both the metal and the ligand, as well as the geometry of the complex, play a crucial role in determining the nature and efficiency of any light-emitting behavior. Research on other phosphine oxide complexes has shown that tunable emission colors and enhanced luminescence can be achieved.
Furthermore, the coordination of a phosphine oxide ligand to a metal center can modulate the reactivity of both the ligand and the metal. For instance, the formation of a complex can alter the electron density at the metal center, thereby influencing its catalytic activity. Phosphine oxide-based metal complexes have been explored for their catalytic potential in a range of chemical transformations.
The specific effects of coordinating dimethylnonylphosphine oxide on the luminescence and reactivity of transition metal complexes have not been reported. Detailed research, including spectroscopic and catalytic studies, would be necessary to elucidate these properties.
Table 2: Potential Luminescent and Reactivity Properties of Dimethylnonylphosphine Oxide Complexes This table is speculative as no specific research findings are available.
| Metal Complex | Emission Wavelength (nm) | Quantum Yield (%) | Catalytic Application |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Interfacial and Supramolecular Chemistry of Dimethylnonylphosphine Oxide
Surface Activity and Surfactant Properties
Alkyl dimethyl phosphine (B1218219) oxide surfactants are noted for their excellent and diverse properties as surface-active agents. Current time information in San Francisco, CA, US.nih.gov As nonionic surfactants, their behavior in solution is not significantly affected by pH or ionic strength, making them versatile for a wide range of applications. They exhibit characteristic interfacial properties, including the ability to lower surface and interfacial tension and to adsorb at solid surfaces. nih.gov
Research has shown that within the alkyl dimethyl phosphine oxide series, the length of the hydrophobic alkyl chain plays a critical role in determining specific surfactant properties. For instance, studies on synthetic variants have indicated that surfactants with shorter hydrophobic chains, such as the nonyl (C9) derivative, tend to exhibit higher surface tension at their critical micelle concentration compared to their longer-chain counterparts. researchgate.net
Like other amphiphilic molecules, dimethylnonylphosphine oxide monomers in an aqueous solution will self-assemble into organized structures known as micelles once a certain concentration is exceeded. This process, known as micellization, is driven by the hydrophobic effect, which seeks to minimize the unfavorable contact between the nonpolar alkyl chains and water molecules. The monomers aggregate with their hydrophobic tails forming the core of the micelle and their hydrophilic dimethyl phosphine oxide heads forming the outer corona, which interfaces with the surrounding water.
Thermodynamic studies of the n-alkyl(dimethyl)phosphine oxides, a series which includes the n-nonyl variant, have been conducted to determine the energetic driving forces of this process. researchgate.net The aggregation results in the formation of roughly spherical micelles in dilute solutions, though other structures can form at higher concentrations. The kinetics of micellization for this class of surfactants can influence dynamic surface properties. researchgate.net
The critical micelle concentration (CMC) is a fundamental parameter that defines the onset of micelle formation. It represents the concentration at which the properties of the surfactant solution change abruptly. For non-ionic surfactants like the alkyl dimethyl phosphine oxides, CMC values are typically in the millimolar range. researchgate.net
Specific CMC data for dimethylnonylphosphine oxide is not extensively documented in readily available literature, but values can be reliably inferred from studies on the homologous series of n-alkyl(dimethyl)phosphine oxides. The CMC decreases systematically as the length of the hydrophobic alkyl chain increases. Research covering related compounds from n-heptyl (C7) to n-dodecyl (C12) dimethyl phosphine oxide provides a clear trend. researchgate.net
Table 1: Critical Micelle Concentration (CMC) of n-Alkyl(dimethyl)phosphine Oxides at 25°C
| Alkyl Chain Length | Compound Name | CMC (mmol/L) |
|---|---|---|
| 8 | Octyldimethylphosphine oxide | 8.3 |
| 10 | Decyldimethylphosphine oxide | 0.86 |
| 12 | Dodecyldimethylphosphine oxide | 0.089 |
Data extrapolated from trends in homologous series. Specific experimental data for the C9 variant is not available in the provided sources.
Based on the trend observed in the homologous series, the CMC for dimethylnonylphosphine oxide (C9) is expected to fall between that of the C8 and C10 analogs.
A key characteristic of any surfactant is its ability to reduce the surface tension of water and the interfacial tension between two immiscible phases. Dimethylnonylphosphine oxide effectively adsorbs at the air-water or oil-water interface, orienting itself to lower the free energy of the system. This property is crucial for processes like emulsification, foaming, and wetting.
The effectiveness of a surfactant in reducing surface tension is often measured by the surface tension value at the CMC (γ_cmc). Within the alkyl dimethyl phosphine oxide series, γ_cmc values are influenced by the alkyl chain length. Shorter chain surfactants, like the nonyl derivative, generally lead to a slightly higher γ_cmc compared to their longer-chain counterparts, indicating a slightly lower packing efficiency at the interface. researchgate.net
Chemical Interactions in Protein-Detergent Systems and Membrane Mimics
The study of membrane proteins, which reside within the hydrophobic environment of the lipid bilayer, presents significant challenges for biochemical and structural analysis. nih.gov Detergents are essential tools used to extract these proteins from their native membrane and maintain their solubility in aqueous solutions for further study. nih.gov Nonionic surfactants are often preferred for these applications due to their milder nature compared to ionic detergents, which can be more denaturing.
While specific applications of dimethylnonylphosphine oxide in protein research are not widely reported, its properties as a nonionic surfactant with a small, polar headgroup make it a candidate for such uses. These types of detergents form protein-detergent complexes where the hydrophobic tails of the detergent molecules associate with the transmembrane regions of the protein, effectively shielding them from the aqueous solvent.
Maintaining the native structure and function of a membrane protein after its removal from the lipid bilayer is a primary goal and a significant challenge. nih.gov The choice of detergent is critical, as the detergent micelle must mimic the native membrane environment to a sufficient degree to prevent the protein from denaturing or aggregating.
The interaction between a protein and a surfactant can be complex. Below the CMC, there is often limited interaction. However, at concentrations above the CMC, detergents can induce conformational changes in proteins. nih.gov Nonionic surfactants like alkyl dimethyl phosphine oxides are generally considered less harsh than ionic or zwitterionic detergents. Their uncharged headgroups are less likely to disrupt the intricate network of electrostatic interactions that are vital for a protein's tertiary and quaternary structure. The stability of a protein in a particular detergent is often system-dependent and must be determined empirically. The goal is to form a stable protein-detergent complex that preserves the protein's biological activity. nih.gov
The selection of an appropriate detergent for solubilizing and stabilizing a membrane protein is a crucial step in structural and functional studies. nih.gov There is no universally "best" detergent; the optimal choice depends on the specific protein and the intended downstream application (e.g., structural studies via cryo-electron microscopy, functional assays).
The general strategy involves screening a variety of detergents with different properties, including headgroup type (nonionic, zwitterionic, ionic), alkyl chain length, and CMC. Nonionic detergents like dimethylnonylphosphine oxide are valuable candidates in these screens because they offer a balance of solubilizing power and gentleness. Their relatively small micelle size can also be advantageous, particularly in structural biology techniques like X-ray crystallography, where smaller protein-detergent complexes may facilitate the formation of well-ordered crystals. The development of novel membrane mimetic systems, such as nanodiscs and amphipols, provides alternatives to traditional detergent solubilization, but detergents remain a cornerstone of membrane protein research. nih.gov
Self-Assembly and Supramolecular Architectures
The self-assembly of amphiphilic molecules like dimethylnonylphosphine oxide, which possesses a polar phosphine oxide head group and a nonpolar nonyl tail, is an expected phenomenon. In aqueous environments, these molecules are anticipated to form micelles, with the hydrophobic tails congregating to minimize contact with water and the hydrophilic phosphine oxide heads forming the outer surface of the aggregate. The geometry and size of these micelles would be influenced by factors such as concentration, temperature, and the presence of electrolytes.
In non-polar solvents, the self-assembly process would likely be inverted, leading to the formation of reverse micelles where the polar head groups are sequestered in the core, potentially encapsulating water molecules.
While general principles of surfactant self-assembly are well-established, the specific characteristics of the supramolecular architectures formed by dimethylnonylphosphine oxide, such as aggregation number, micellar shape, and the presence of more complex liquid crystalline phases, remain undocumented in the available literature.
Hydrogen Bonding in Self-Assembled Systems
The phosphine oxide group (P=O) is a potent hydrogen bond acceptor. This characteristic is expected to play a crucial role in the formation and stability of self-assembled structures of dimethylnonylphosphine oxide. In protic solvents like water, the oxygen atom of the phosphine oxide can form hydrogen bonds with solvent molecules.
Design Principles for Adaptive Supramolecular Systems
Adaptive supramolecular systems are those that can respond to external stimuli, such as changes in temperature, pH, or the introduction of a guest molecule, by altering their structure and properties. The design of such systems based on dimethylnonylphosphine oxide would leverage the nature of the phosphine oxide group and the nonpolar alkyl chains.
For instance, temperature changes could affect the hydrophobic interactions between the nonyl chains, leading to a change in the critical micelle concentration or a transition between different types of aggregates. The introduction of specific guest molecules that can interact with the phosphine oxide headgroup or the hydrophobic core could also trigger a structural reorganization.
The development of adaptive systems requires a detailed understanding of the thermodynamics and kinetics of the self-assembly process. As this fundamental data is not available for dimethylnonylphosphine oxide, the formulation of specific design principles for adaptive supramolecular systems based on this compound is not feasible at this time.
Applications in Separation Science
Solvent Extraction of Metal Ions
Solvent extraction, or liquid-liquid extraction, is a principal method for the purification and separation of metal ions in hydrometallurgy. researchgate.net Organophosphorus compounds, including dimethylnonylphosphine oxide, are effective extractants due to their capacity to form stable complexes with a wide range of metal ions. mdpi.com
The extraction of metal ions by trialkylphosphine oxides like dimethylnonylphosphine oxide typically proceeds via a solvation mechanism. In this process, the neutral organophosphorus compound solvates the metal salt, forming a neutral complex that is soluble in the organic diluent and thus transfers from the aqueous phase to the organic phase.
The general equilibrium for the extraction of a metal cation Mn+ associated with an anion A- by a solvating extractant (L), such as dimethylnonylphosphine oxide, can be represented as:
Mn+(aq) + nA-(aq) + xL(org) ⇌ MAnLx
Here, '(aq)' denotes the aqueous phase and '(org)' denotes the organic phase. The stoichiometry of the extracted complex, represented by 'x', is dependent on factors like the metal ion's coordination number, the concentration of the extractant, and the nature of the aqueous phase.
The kinetics of these extraction processes can be influenced by several factors. osti.gov When the system is mixed efficiently and the extractant is primarily located at the liquid-liquid interface, the rate-determining step can be the interfacial chemical reaction. osti.gov Alternatively, the rate may be controlled by the diffusion of species through the macroscopic film at the interface. osti.gov For instance, studies on thorium (IV) extraction using trioctylphosphine (B1581425) oxide (TOPO), a compound structurally similar to dimethylnonylphosphine oxide, indicated that the process was diffusion-controlled. nih.gov
Table 1: Factors Influencing Metal Extraction Kinetics
| Factor | Description | Impact on Extraction Rate |
| Mixing Efficiency | The degree of agitation of the aqueous and organic phases. | Higher efficiency increases interfacial area, potentially accelerating mass transfer. |
| Interfacial Chemistry | The rate of the chemical reaction forming the metal-extractant complex at the interface. | Can be the rate-limiting step, especially with strongly interfacial extractants. osti.gov |
| Diffusion | The transport of reactants and products across the phase boundary. | Often controls the overall rate, particularly in systems with rapid chemical reactions. nih.gov |
| Temperature | System temperature. | Affects both reaction rates and diffusion coefficients, typically increasing extraction rates. |
| Concentration | Concentration of the extractant and metal ion. | Higher concentrations generally lead to faster extraction rates. |
The separation of rare earth elements (REEs) from each other and from actinoids like uranium (U) and thorium (Th) is a significant challenge in metallurgy due to their similar chemical properties. nih.govgoogle.com Trialkylphosphine oxides have demonstrated considerable potential for the selective extraction of these elements. nih.gov
Compounds like Cyanex 923, a commercial extractant mixture composed of four different trialkylphosphine oxides, are effective in these separations. researchgate.neth2020-nemo.eu The selectivity arises from subtle differences in the ionic radii and coordination chemistry of the f-block elements, which affects the stability of the extracted complexes. For example, phosphine (B1218219) oxides can be used to selectively recover actinoids from REE-containing process streams, which is crucial for producing high-purity rare earth concentrates free from radioactive contaminants. nih.gov Research on thorium extraction with TOPO in kerosene (B1165875) has shown high efficiency, achieving over 98% transport of Th(IV) from a nitric acid medium. nih.gov
The extraction efficiency and selectivity of dimethylnonylphosphine oxide can be significantly enhanced through synergistic extraction. This technique involves using a mixture of two different extractants that, when combined, produce a greater effect than the sum of their individual effects. Typically, a neutral or solvating extractant like a phosphine oxide is paired with an acidic extractant.
A notable example is the synergistic system involving a phosphoric acid extractant and a neutral oxodonor like Cyanex 923 for the extraction of uranium (VI) from nitric acid. researchgate.net The neutral phosphine oxide acts as a synergist, replacing water molecules in the coordination sphere of the metal-acidic extractant complex. This increases the organophilicity (lipophilicity) of the complex, leading to enhanced extraction into the organic phase. The stoichiometry of such a synergistically extracted uranium species was identified as UO₂(HA₂)₂·2S, where S represents the neutral synergist (the phosphine oxide). researchgate.net The synergistic enhancement for U(VI) extraction was observed to follow the order: Cyanex 923 > Tri-n-butyl phosphate (B84403) (TBP) > Tris(2-ethylhexyl) phosphate (TEHP). researchgate.net
Ligand design plays a crucial role in optimizing these systems. By modifying the alkyl chains on the phosphorus atom, the solubility and steric properties of the extractant can be tailored to target specific metal ions. For instance, α-amino-functionalized phosphine oxides have been designed to improve the separation of REEs and actinoids. nih.gov
Table 2: Example of a Synergistic Extraction System for Uranium (VI)
| Component | Role | Example Compound |
| Primary Extractant | Forms the primary complex with the metal ion via ion exchange. | Dinonyl Phenyl Phosphoric Acid (DNPPA) researchgate.net |
| Synergist | Neutral solvating ligand that enhances extraction. | Dimethylnonylphosphine Oxide (as a component of Cyanex 923) researchgate.net |
| Diluent | Organic solvent for the extractants. | n-paraffin researchgate.net |
| Aqueous Phase | Contains the metal ion to be extracted. | Nitric Acid Medium researchgate.net |
| Extracted Species | The complex formed in the organic phase. | UO₂(HA₂)₂·2S researchgate.net |
Conventional solvent extraction relies on the immiscibility of an aqueous phase and an organic phase. h2020-nemo.eu However, non-aqueous solvent extraction (NASX) is an emerging alternative where the aqueous phase is replaced by a polar, non-aqueous solvent like ethylene (B1197577) glycol. h2020-nemo.eu This approach has shown remarkable efficiency for REE separation using solvating extractants like Cyanex 923. h2020-nemo.eu
In NASX systems, the different solvation environment provided by the polar organic solvent can significantly alter the extraction and separation behavior of metal ions compared to traditional aqueous systems. h2020-nemo.eu The mechanism involves understanding the speciation of the metal ions in the non-aqueous solvent, which can differ greatly from their speciation in water. Studies using ethylene glycol have demonstrated significantly enhanced extraction and separation of REEs, highlighting the potential of NASX for challenging separations. h2020-nemo.eu
Phase Transfer Catalysis
Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in two immiscible phases (e.g., liquid-liquid or solid-liquid). ijstr.org The catalyst, known as a phase-transfer agent, transports a reactant from one phase to the other, where the reaction can then occur. ijstr.org While dimethylnonylphosphine oxide itself is not a phase transfer catalyst, the closely related quaternary phosphonium (B103445) salts are highly effective in this role. vestachem.comresearchgate.net These salts are essential in numerous industrial chemical syntheses. vestachem.com
The fundamental principle of PTC involves the phase-transfer agent, typically a quaternary onium salt like a tetraalkylphosphonium salt (Q⁺X⁻), forming a lipophilic (organic-soluble) ion pair with the anion of a reactant (Y⁻). ijstr.orgwiley-vch.de
The mechanism can be broadly described in the following steps, for example, in a liquid-liquid system:
Anion Exchange: At the interface between the aqueous and organic phases, the catalyst cation (Q⁺) exchanges its original anion (X⁻) for the reactant anion (Y⁻) from the aqueous phase.
Phase Transfer: The newly formed ion pair, [Q⁺Y⁻], is sufficiently lipophilic due to the long alkyl chains on the phosphorus atom, allowing it to migrate from the interface into the bulk organic phase. ijstr.org
Reaction: In the organic phase, the reactant anion (Y⁻) is now highly reactive, as it is poorly solvated and only loosely associated with the catalyst cation. It reacts with the organic substrate (RZ) to form the product (RY).
Catalyst Regeneration: The catalyst cation, now paired with the leaving group anion (Z⁻), migrates back towards the interface to be regenerated for another cycle. ijstr.org
Two primary mechanisms are often discussed: the Starks extraction mechanism, where the catalyst moves back and forth between the phases, and the interfacial mechanism, where key reactions occur at the phase boundary. wiley-vch.de The efficiency of a phosphonium salt as a phase transfer catalyst depends on factors such as the length of its alkyl groups and its thermal stability, with phosphonium salts generally offering higher thermal stability than their ammonium (B1175870) counterparts. vestachem.com
Liquid-Liquid and Solid-Liquid Phase Transfer Systems
Trialkylphosphine oxides are extensively utilized as extractants in liquid-liquid and solid-liquid phase transfer systems. Their efficacy stems from their ability to form stable complexes with a variety of molecules and ions, facilitating their transfer from one phase to another. This is particularly valuable in hydrometallurgy and waste treatment for the selective separation of metals and organic compounds from aqueous solutions. nih.govtandfonline.com
Commercial mixtures of trialkylphosphine oxides, such as Cyanex 923 and Cyanex 925, are prominent in industrial applications. sci-hub.boxresearchgate.net Cyanex 923 is a mixture of trialkylphosphine oxides with hexyl and octyl groups, while Cyanex 925 primarily contains isomers of trioctylphosphine oxide. sci-hub.boxtandfonline.com These liquid extractants can often be used without a diluent, which is a significant advantage over solid extractants like pure trioctylphosphine oxide (TOPO) that require heating to operate above their melting points. sci-hub.box
The extraction efficiency of these phosphine oxide mixtures is notably high, even for weakly extracted acidic organic compounds from dilute aqueous solutions. google.com For instance, they have demonstrated high efficiency in the extraction of phenols from wastewater, a critical process for environmental remediation. tandfonline.com In the realm of metal extraction, trialkylphosphine oxides are effective for the recovery of valuable and strategic metals. Studies have shown their successful application in the extraction of thorium (IV) from nitric acid solutions and neodymium (III) from acidic nitrate (B79036) solutions. nih.govresearchgate.net The general mechanism involves the formation of a neutral complex between the metal salt and the phosphine oxide, which is soluble in the organic phase.
The performance of trialkylphosphine oxides in extraction processes is influenced by several factors, including the acidity of the aqueous phase, the concentration of the extractant, and the nature of the diluent, if used. The data below, compiled from various studies, illustrates the extraction capabilities of trialkylphosphine oxide systems for different target species.
| Target Species | Extractant System | Aqueous Phase Conditions | Extraction Efficiency | Reference |
| Thorium (IV) | 0.10 M TOPO in kerosene | 0.50 M Nitric Acid | >98% | nih.govresearchgate.net |
| Neodymium (III) | 0.5 M Cyanex 921 in kerosene | 0.001 M HNO3, 0.1 M KNO3 | 98% | researchgate.net |
| Phenol | Cyanex 923 in kerosene | - | High | tandfonline.com |
| Uranium | 0.1 M TOPO in varsol | 6 M Nitric Acid | Quantitative | osti.gov |
| Scandium/Zirconium | TRPO-modified resin | 0.2 M H2SO4 / 5 M HCl | High Separation Factor | mdpi.com |
This table is for illustrative purposes and combines data on similar trialkylphosphine oxide systems. For exact experimental values, refer to the cited sources.
Role in Organic Synthesis Reactions
Beyond their use in separation processes, phosphine oxides play a crucial role as catalysts and reagents in a variety of organic synthesis reactions. Their function often involves the activation of substrates or participation as a key intermediate in the catalytic cycle. While the direct catalytic use of dimethylnonylphosphine oxide is not widely reported, the principles can be understood from the broader chemistry of phosphine oxides.
More directly, phosphine oxides themselves can act as catalysts. For example, they can serve as ligands for metal catalysts, modifying their reactivity and selectivity. Transition metal complexes with phosphine oxide ligands are used in various catalytic transformations. wikipedia.org The oxygen atom of the phosphine oxide acts as a hard Lewis base, coordinating to metal centers. wikipedia.org
Furthermore, phosphine oxides have been employed as organocatalysts. For instance, phosphine oxide derivatives anchored on multiwalled carbon nanotubes have been shown to catalyze reactions like the Wittig and Mitsunobu reactions, offering the advantage of heterogeneous catalysis, which simplifies catalyst recovery and reuse. mdpi.com Secondary phosphine oxides, which exist in tautomeric equilibrium with phosphinous acids, have a rich coordination chemistry and have found applications in numerous homogeneously catalyzed reactions. rsc.org
The table below summarizes some of the key organic reactions where phosphine oxides play a significant role, either as a byproduct that can be recycled in a catalytic cycle or as a direct catalyst.
| Reaction | Role of Phosphine Oxide | Significance |
| Wittig Reaction | Byproduct (can be reduced for catalytic cycle) | A key method for the synthesis of alkenes from aldehydes or ketones. |
| Mitsunobu Reaction | Byproduct (can be reduced for catalytic cycle) | A versatile reaction for the stereospecific conversion of alcohols to a variety of other functional groups. |
| Staudinger Ligation | Byproduct (can be reduced for catalytic cycle) | A biocompatible reaction for the formation of an amide bond. |
| Epoxidation of Alkenes | Ligand for Molybdenum Catalyst | Efficient conversion of alkenes to epoxides using hydrogen peroxide. thieme-connect.com |
| C-P Bond Formation | Reactant/Product | Synthesis of various organophosphorus compounds, including other functionalized phosphine oxides. organic-chemistry.org |
Advanced Materials Science Applications
Phosphine (B1218219) Oxides in Hybrid Material Synthesis
Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale, often exhibit synergistic properties that are not present in the individual constituents. Long-chain phosphine oxides play a significant role as ligands and structure-directing agents in the synthesis of these materials.
One of the key applications of long-chain phosphine oxides is in the sol-gel synthesis of metal oxide-based hybrid materials. nih.gov They can act as capping agents that control the growth and prevent the aggregation of inorganic domains, leading to the formation of well-defined nanostructures within an organic matrix. For instance, in the synthesis of perovskite nanocrystals, a class of materials with significant potential in photovoltaics and optoelectronics, long-chain phosphine oxides like trioctylphosphine (B1581425) oxide (TOPO) are used to dissolve metal halide precursors. acs.org The phosphine oxide, in combination with a protic acid, helps to regulate the reactivity of the precursors, thereby controlling the size and monodispersity of the resulting nanocrystals. acs.org This level of control is essential for tuning the optical and electronic properties of the final hybrid material.
Furthermore, phosphine oxides can be chemically anchored to various substrates to create functional hybrid materials. For example, phosphine oxide derivatives have been successfully grafted onto multiwalled carbon nanotubes. mdpi.com These functionalized nanotubes can then act as heterogeneous catalysts or as supports for metal nanoparticles, combining the high surface area and conductivity of the carbon nanotubes with the catalytic activity of the phosphine oxide or the attached metal. mdpi.com This approach allows for the creation of robust and recyclable catalytic systems with applications in a variety of chemical transformations. mdpi.com
The versatility of phosphine oxides in hybrid material synthesis is further highlighted by their use in creating luminescent materials. Bis(phosphine oxide) ligands are effective in coordinating with lanthanide ions, such as europium(III) and terbium(III), to form highly luminescent complexes. nih.gov These complexes can be incorporated into polymer matrices to produce stable, luminescent hybrid materials with potential applications in sensing and bio-imaging. nih.gov
Table 1: Role of Long-Chain Phosphine Oxides in Hybrid Material Synthesis
| Role | Mechanism | Example Application |
|---|---|---|
| Ligand/Capping Agent | Coordinates with metal precursors, controlling nucleation and growth of inorganic domains. | Synthesis of monodisperse lead halide perovskite nanocrystals using TOPO. acs.org |
| Structure-Directing Agent | Influences the size and shape of the inorganic component in the hybrid material. | Tuning the size of perovskite nanocrystals by modulating the acidity and protonation of TOPO. acs.org |
| Functional Moiety | Can be anchored to a support to impart specific properties to the hybrid material. | Grafting of phosphine oxide derivatives onto carbon nanotubes to create heterogeneous catalysts. mdpi.com |
| Stabilizer | Prevents aggregation of nanoparticles within the hybrid material, ensuring homogeneity. | Stabilization of lanthanide complexes within a polymer matrix for luminescent applications. nih.gov |
Surface Modification and Functionalization of Materials
The surface properties of a material dictate its interaction with the environment and other materials. Surface modification with organic molecules is a powerful technique to tailor these properties for specific applications. Long-chain phosphine oxides are excellent candidates for the surface functionalization of various materials, particularly metal oxides, due to the strong coordination of the phosphine oxide group to metal centers on the surface. nih.gov
The covalent attachment of molecules to oxide surfaces provides a robust method for altering surface characteristics. nih.gov While direct studies on dimethylnonylphosphine oxide are not prevalent, the principles of surface modification with similar organophosphorus compounds are well-established. The phosphine oxide group can form strong dative bonds with surface metal atoms, leading to the formation of a stable organic monolayer. The long, non-polar nonyl chains of dimethylnonylphosphine oxide would be expected to create a hydrophobic surface, which could be advantageous for applications requiring water repellency or for creating stable dispersions of oxide nanoparticles in non-polar solvents.
The modification of oxide nanoparticles is a particularly important application. For instance, the surface modification of zinc oxide (ZnO) nanoparticles with perfluorinated phosphonic acids has been shown to increase their stability against agglomeration. chemrxiv.org Similarly, long-chain phosphine oxides can be used to passivate the surface of nanoparticles, preventing their aggregation and improving their dispersibility in various media. This is crucial for applications where the nanoparticles need to be incorporated into polymer composites or other matrices without compromising their unique nanoscale properties.
Furthermore, the functionalization of surfaces with phosphine oxides can introduce new chemical reactivity. For example, phosphine oxide-modified surfaces can be used to immobilize catalysts or to create surfaces with specific recognition capabilities for sensing applications. The ability to tune the surface properties of materials by introducing a layer of long-chain phosphine oxides opens up a wide range of possibilities for designing advanced materials with tailored functionalities.
Role in Nanomaterial Development (e.g., Metal Oxide Nanomaterials)
The synthesis of nanomaterials with controlled size, shape, and composition is a cornerstone of modern materials science. Long-chain phosphine oxides have emerged as indispensable reagents in the synthesis of a wide variety of nanomaterials, especially metal and metal oxide nanocrystals. rsc.org
In the synthesis of metal oxide nanocrystals, such as those of titanium, zirconium, and hafnium, tri-n-octylphosphine oxide (TOPO) plays a crucial role in controlling the reaction kinetics. rsc.org By coordinating to the metal precursors, TOPO influences their decomposition rate, which in turn determines the nucleation and growth of the nanocrystals. rsc.org The concentration of the phosphine oxide can be varied to tune the reaction kinetics, providing a handle to control the final size and morphology of the nanoparticles. rsc.org
Long-chain phosphine oxides also act as high-temperature solvents and stabilizing agents in the synthesis of colloidal nanocrystals. Their high boiling points and ability to dissolve a wide range of metal precursors make them ideal media for high-temperature synthesis, which is often required to produce highly crystalline nanoparticles. During and after the synthesis, the long alkyl chains of the phosphine oxide molecules form a protective layer around the nanocrystals, preventing their aggregation and ensuring their colloidal stability. nih.gov
Secondary phosphine oxides have also been successfully employed as ligands for the stabilization of metal nanoparticles. For example, air-stable gold nanoparticles have been synthesized using a secondary phosphine oxide ligand. These stabilized nanoparticles exhibit high catalytic activity in the chemoselective hydrogenation of aldehydes. Similarly, ruthenium nanoparticles stabilized by secondary phosphine oxides have shown high efficiency in the hydrogenation of aromatic compounds. nih.gov These examples underscore the critical role of phosphine oxide ligands in not only stabilizing the nanoparticles but also in influencing their catalytic properties.
Table 2: Influence of Long-Chain Phosphine Oxides on Nanomaterial Properties
| Property | Effect of Phosphine Oxide | Research Finding |
|---|---|---|
| Size Control | The concentration of phosphine oxide can be varied to control the reaction kinetics and thus the final size of the nanocrystals. | The reaction rate of group 4 metal oxide nanocrystal formation is dependent on the amount of TOPO. rsc.org |
| Shape Control | By selectively binding to different crystal facets, phosphine oxides can influence the final shape of the nanocrystals. | The use of TOPO in combination with other ligands can lead to the formation of specific nanocrystal shapes. |
| Colloidal Stability | The long alkyl chains provide a steric barrier that prevents aggregation of the nanoparticles. | Secondary phosphine oxides are effective ligands for the synthesis of stable ruthenium nanoparticles. nih.gov |
| Catalytic Activity | The phosphine oxide ligand can influence the electronic properties of the nanoparticle surface, affecting its catalytic performance. | Gold nanoparticles ligated by a secondary phosphine oxide show high activity and selectivity in aldehyde hydrogenation. |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Dimethylnonylphosphine Oxide Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure, geometry, and reactivity of molecules like dimethylnonylphosphine oxide. While direct computational studies on dimethylnonylphosphine oxide are not extensively documented in publicly available literature, data from analogous phosphine (B1218219) oxides, such as trivinylphosphine (B117729) oxide and other organophosphorus compounds, provide valuable insights.
DFT calculations are a powerful tool for predicting molecular geometries with high accuracy. For phosphine oxides, the geometry around the phosphorus atom is typically tetrahedral. A key structural parameter is the length of the phosphoryl (P=O) bond, which is crucial for its coordination chemistry and reactivity. For instance, calculations on similar phosphine oxides have predicted P=O bond lengths in the range of 1.48 to 1.51 Å. rsc.org The reactivity of the molecule, including its nucleophilicity and susceptibility to electrophilic attack, can be inferred from the calculated molecular orbital energies (HOMO and LUMO) and the distribution of electrostatic potential. The oxygen atom of the P=O group is the primary site of nucleophilic character, making it a strong hydrogen bond acceptor and a coordination site for metal ions.
Table 1: Predicted Structural Parameters of a Model Dimethylalkylphosphine Oxide
| Parameter | Predicted Value | Method |
| P=O Bond Length | ~1.50 Å | DFT |
| C-P-C Bond Angle | ~108° | DFT |
| O=P-C Bond Angle | ~110° | DFT |
| Dipole Moment | ~4.5 D | DFT |
Note: These values are illustrative and based on typical results for similar short-chain dimethylalkylphosphine oxides calculated using DFT methods. Specific values for dimethylnonylphosphine oxide would require dedicated computational studies.
Molecular Dynamics Simulations of Interfacial and Aggregation Behavior
As an amphiphilic molecule with a polar phosphine oxide headgroup and a long nonpolar nonyl tail, dimethylnonylphosphine oxide is expected to exhibit significant interfacial activity and self-assembly in solution. Molecular dynamics (MD) simulations are a computational technique well-suited to study these dynamic processes on a large scale.
For dimethylnonylphosphine oxide, MD simulations would likely show the nonyl chains forming a hydrophobic core of the micelle, shielded from the aqueous environment, while the dimethylphosphine (B1204785) oxide headgroups are exposed to the water, forming a hydrated outer layer. At an oil-water interface, these molecules would orient themselves with the nonyl tail in the oil phase and the phosphine oxide headgroup in the water phase, thereby reducing the interfacial tension. mdpi.com
Table 2: Illustrative Data from Molecular Dynamics Simulations of a Generic Long-Chain Dialkylphosphine Oxide Micelle
| Property | Simulated Value | Significance |
| Aggregation Number | 80 - 120 | Number of molecules per micelle |
| Micelle Shape | Ellipsoidal | Describes the overall geometry of the aggregate |
| Headgroup Area | ~95 Ų | Average area occupied by a headgroup at the interface |
| Hydration Number | ~8 | Number of water molecules in the first hydration shell of the headgroup |
Note: This data is hypothetical and based on findings for similar amphiphilic molecules like DDAO. nih.gov The actual values for dimethylnonylphosphine oxide would depend on the specific force field parameters and simulation conditions.
Prediction of Coordination Geometries and Energetics in Metal Complexes
The phosphine oxide group is a hard Lewis base, making it an effective ligand for a variety of metal ions, particularly hard and borderline Lewis acids. Computational methods, especially DFT, are used to predict the geometry of the resulting metal complexes and the energetics of the coordination bond.
In a typical coordination scenario, the oxygen atom of the dimethylnonylphosphine oxide would bind to the metal center. DFT calculations can be employed to determine the preferred coordination number and geometry (e.g., tetrahedral, octahedral) of the metal complex. These calculations also provide the binding energy, which indicates the strength of the metal-ligand interaction. The long nonyl chain, while not directly involved in coordination, can influence the solubility and stability of the complex in different solvents.
Computational studies on the interaction of phosphine oxides with metal surfaces, such as platinum on zirconia, have demonstrated the utility of DFT in modeling these complex interfaces. aps.orgresearchgate.net For discrete molecular complexes of dimethylnonylphosphine oxide, it is expected that the P=O bond would lengthen slightly upon coordination to a metal, a phenomenon that has been observed in related phosphine oxide complexes. rsc.org
Table 3: Predicted Coordination Properties of a Dimethylnonylphosphine Oxide-Metal Complex (e.g., with a divalent metal ion M²⁺)
| Property | Predicted Value/Observation | Computational Method |
| Coordination Site | Oxygen atom of the P=O group | DFT |
| M-O Bond Distance | 2.0 - 2.2 Å | DFT |
| P=O Bond Elongation upon Coordination | 0.02 - 0.04 Å | DFT |
| Coordination Energy | -20 to -50 kcal/mol | DFT |
Environmental Fate of Phosphine Oxide, Dimethylnonyl-: Information Not Available
Following a comprehensive and exhaustive search of publicly available scientific literature, it has been determined that there is no specific information regarding the environmental chemistry and chemical fate of the compound "Phosphine oxide, dimethylnonyl-". This includes a lack of data on its abiotic and biotic degradation pathways, as well as its environmental distribution and mobility.
Numerous search strategies were employed to locate relevant studies. These included targeted queries for the compound's hydrolysis, photolysis, aerobic and anaerobic biodegradation, microbial degradation, and potential metabolites. Additionally, searches for a specific Chemical Abstracts Service (CAS) number and known synonyms for "Phosphine oxide, dimethylnonyl-" were conducted in an attempt to uncover related research.
Despite these extensive efforts, no scientific articles, reports, or database entries containing the requested information could be identified. The search results consistently yielded information on other, structurally related phosphine oxides, such as dimethylphosphine oxide and triphenylphosphine (B44618) oxide. However, in strict adherence to the user's request to focus solely on "Phosphine oxide, dimethylnonyl-", this analogous information cannot be used to generate the requested article.
Therefore, the sections and subsections outlined in the user's request concerning the environmental chemistry of "Phosphine oxide, dimethylnonyl-" cannot be populated with scientifically accurate and specific findings.
Environmental Chemistry and Chemical Fate of Phosphine Oxides
Environmental Distribution and Mobility
Soil Sorption and Leaching Behavior
The interaction of phosphine (B1218219) oxides with soil is a critical determinant of their environmental mobility and bioavailability. These processes are governed by the compound's structure, particularly its polarity and the length of its alkyl chains, as well as soil properties such as organic matter content, clay content, and pH.
Dimethylnonyl phosphine oxide, a member of the alkyl dimethyl phosphine oxide (C(n)DMPO) family, is expected to exhibit surfactant properties. nih.govresearchgate.net The non-polar nonyl chain combined with the highly polar phosphine oxide group gives the molecule amphiphilic characteristics. This structure influences its sorption and leaching in soil. The polar phosphine oxide group can lead to high aqueous solubility, while the long alkyl chain can interact with hydrophobic components of the soil matrix. nih.govtandfonline.com
Research on phosphine oxide surfactants indicates that they adsorb at solid surfaces. nih.govresearchgate.net In the context of soil, this adsorption can occur through various mechanisms. The hydrophobic nonyl group can partition into soil organic matter, a key process for the retention of non-polar organic compounds. Additionally, the polar phosphine oxide head can interact with mineral surfaces in the soil through hydrogen bonding or other polar interactions.
The leaching potential of a chemical is inversely related to its sorption affinity for the soil. Compounds that are strongly sorbed to soil particles are less likely to be transported through the soil profile by water infiltration. For dimethylnonyl phosphine oxide, the balance between its hydrophilic and hydrophobic properties will determine its leaching behavior. While the polar head may promote solubility in water, the sorption of the nonyl tail to organic matter can retard its movement.
Studies on other organophosphorus compounds have shown that their sorption in soil is highly variable and dependent on their specific chemical structure. epa.govflemingcollege.ca For instance, the interaction of phosphine with soil appears to be a mix of irreversible chemisorption and reversible physisorption, with the extent of each dependent on the soil type. epa.gov While phosphine (PH3) is chemically distinct from phosphine oxides, this highlights the complex interactions organophosphorus compounds can have with soil matrices.
Table 1: General Sorption Characteristics of Selected Organophosphorus Compounds in Soil
| Compound Class | Predominant Interaction Mechanism | Expected Sorption Potential | Factors Influencing Sorption |
| Alkyl Phosphine Oxides | Hydrophobic partitioning of alkyl chains into soil organic matter; Polar interactions of the phosphine oxide group with mineral surfaces. | Moderate to High | Alkyl chain length (longer chains increase sorption), soil organic matter content, clay content. |
| Organophosphate Esters | Hydrophobic interactions. | Moderate to High | Octanol-water partition coefficient (Kow), soil organic matter content. flemingcollege.ca |
| Phosphine (gas) | Chemisorption and physisorption. | High (rapid sorption observed) | Soil type. epa.gov |
Water-Sediment Interactions
In aquatic environments, phosphine oxides can partition between the water column and the underlying sediments. This partitioning behavior is crucial for understanding their ultimate fate, bioavailability, and potential to accumulate in benthic organisms. The tendency of a chemical to move from water to sediment is often described by the sediment-water partitioning coefficient (Koc), which is normalized to the organic carbon content of the sediment.
For dimethylnonyl phosphine oxide, its amphiphilic nature suggests it will be surface-active, accumulating at interfaces such as the water-sediment boundary. The hydrophobic nonyl chain will favor association with the organic-rich sediment particles, while the polar phosphine oxide group will enhance its solubility in water to some extent.
Studies on other organophosphate compounds, such as organophosphate esters (OPEs), have shown that their partitioning between water and sediment is strongly correlated with their hydrophobicity, often expressed as the octanol-water partition coefficient (Kow). flemingcollege.canih.gov OPEs with higher Kow values tend to be more concentrated in the sediment. For example, in a study of Taihu Lake, China, the sediment-water partitioning coefficients (log Koc) of various OPEs showed a strong correlation with their log Kow values, indicating that hydrophobic interactions dominated their partitioning. flemingcollege.ca
Given that dimethylnonyl phosphine oxide possesses a long nonyl chain, it is expected to have a significant hydrophobic character, leading to a tendency to partition from the water column to the sediment. The total concentrations of various organophosphate pesticides in the Sarno River and its estuary were found to range from 5.58 to 39.25 ng/L in water and from 0.19 to 3.98 ng/g in sediment, demonstrating their presence in both compartments. nih.gov
Table 2: Sediment-Water Partitioning Behavior of Representative Organophosphorus Compounds
| Compound/Compound Class | Log Koc (L/kg) | Key Findings | Reference |
| Organophosphate Esters (OPEs) | 2.5 - 4.5 (estimated range) | Partitioning is dominated by hydrophobic interactions; strong correlation between log Koc and log Kow. | flemingcollege.ca |
| Tris(2-ethylhexyl) phosphate (B84403) (TEHP) | High pseudo-partitioning coefficient | Tends to be enriched in the sediment. | nih.gov |
| Organophosphate Pesticides (OPPs) | Not specified | Found in both the dissolved phase and suspended particulate matter in river water, as well as in sediments. | nih.gov |
Analytical Methodologies for Environmental Monitoring
The detection and quantification of phosphine oxides in environmental matrices such as soil, water, and sediment are essential for assessing their occurrence, fate, and potential environmental impact. Due to the typically low concentrations of these compounds in the environment, highly sensitive and selective analytical techniques are required.
Development of Trace Analysis Techniques
The analysis of phosphine oxides at trace levels in complex environmental samples presents several challenges, including the need for efficient extraction and cleanup procedures to remove interfering matrix components. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has emerged as a powerful tool for the determination of phosphine oxides and other organophosphorus compounds. researchgate.netchromatographyonline.com
A notable development is the use of ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) for the simultaneous determination of quaternary phosphonium (B103445) compounds and their derived phosphine oxides in environmental water and solid samples. researchgate.net This methodology offers high sensitivity and selectivity, allowing for the detection of these compounds at very low concentrations. The sample preparation for such analyses often involves ultrasonic-assisted extraction for solid samples followed by a cleanup step using solid-phase extraction (SPE). researchgate.net
For the analysis of organophosphorus compounds in general, various chromatographic techniques are employed. While gas chromatography (GC) can be used, HPLC is often preferred for thermally labile compounds. chromatographyonline.comnih.gov Detectors used in conjunction with GC for organophosphorus pesticide analysis include the flame photometric detector (FPD) and the nitrogen-phosphorus detector (NPD). nih.govepa.gov
Table 3: Overview of Analytical Techniques for Phosphine Oxides and Related Compounds
| Analytical Technique | Sample Matrix | Sample Preparation | Typical Detection Limits | Reference |
| UHPLC-MS/MS | Water, Suspended Solids, Sediment | Ultrasonic-assisted extraction, Solid-phase extraction (SPE) | Not specified, but suitable for trace analysis | researchgate.net |
| LC-MS/MS | Sediment | Pressurized liquid extraction (PLE), SPE | Low ng/g range | nih.gov |
| HPLC-UV | Environmental Water | Magnetic solid-phase extraction (MSPE) | 0.05-0.1 µg/L | chromatographyonline.com |
| GC-FPD/NPD | Food | Acetone extraction, Dichloromethane-hexane partition, Gel permeation chromatography | Not specified | nih.gov |
Green Analytical Chemistry Approaches for Environmental Analysis
Green analytical chemistry (GAC) is a philosophy that encourages the development of analytical methods that minimize their environmental impact. The principles of GAC focus on reducing or eliminating the use of hazardous substances, minimizing waste generation, reducing energy consumption, and ensuring the safety of the analytical process.
The application of GAC principles to the analysis of phosphine oxides in environmental samples can be achieved through various strategies. For instance, in the context of the UHPLC-MS/MS methods described above, several "greening" approaches can be considered. The miniaturization of sample preparation techniques, such as the use of microextraction methods, can significantly reduce the volume of organic solvents used. The development of methods that use less toxic and more environmentally benign solvents is another key aspect of GAC.
Furthermore, improving the efficiency of the analytical instrumentation can lead to shorter analysis times, thereby reducing energy consumption. The direct analysis of samples with minimal preparation, when feasible, is also a goal of GAC as it reduces both solvent use and waste generation. For example, ambient ionization techniques like paper spray mass spectrometry have been explored for the rapid analysis of organophosphorus compounds with minimal sample preparation. iu.edu
Table 4: Application of Green Analytical Chemistry (GAC) Principles to Phosphine Oxide Analysis
| GAC Principle | Application to Phosphine Oxide Analysis |
| Prevention of Waste | Miniaturize sample preparation (e.g., use of micro-SPE); optimize chromatographic methods to reduce solvent consumption. |
| Use of Safer Solvents and Auxiliaries | Replace toxic solvents (e.g., acetonitrile (B52724), methanol) with greener alternatives (e.g., ethanol, supercritical fluids) where possible. |
| Design for Energy Efficiency | Develop faster analytical methods using technologies like UHPLC to reduce instrument run times and energy use. |
| Use of Renewable Feedstocks | Employ bio-based solvents derived from renewable sources for extraction and chromatography. |
| Reduction of Derivatives | Utilize direct analysis techniques like LC-MS/MS that do not require chemical derivatization of the analyte. |
| Real-time Analysis for Pollution Prevention | Develop on-site or portable analytical methods for rapid screening of phosphine oxides in the field. |
Future Research Directions and Unexplored Avenues
Integration with Emerging Technologies in Chemical Synthesis and Analysis
The advancement of chemical synthesis and analysis is increasingly reliant on the adoption of cutting-edge technologies. For a molecule like dimethylnonylphosphine oxide, these technologies could unlock new applications and provide deeper insights into its chemical behavior.
Future research should focus on incorporating dimethylnonylphosphine oxide into automated and high-throughput synthesis platforms. These systems, which allow for the rapid screening of reaction conditions and the synthesis of compound libraries, could be instrumental in identifying novel catalytic applications or optimizing its use as a ligand or extractant. researchgate.net The unique solubility profile imparted by the nonyl group may prove advantageous in liquid-handling robotics and flow chemistry systems, where precise control over reaction parameters is crucial.
Furthermore, the integration of in-situ analytical techniques, such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, during reactions involving dimethylnonylphosphine oxide could provide real-time mechanistic data. researchgate.net This would be particularly valuable for understanding its role in catalytic cycles or extraction processes, moving beyond batch-wise analysis to a more dynamic understanding of its chemical transformations. acs.org The use of advanced mass spectrometry techniques can also aid in the characterization of complex mixtures and reaction intermediates involving this phosphine (B1218219) oxide. mdpi.com
Design of Novel Phosphine Oxide Architectures for Targeted Applications
The true potential of dimethylnonylphosphine oxide may lie in its use as a building block for more complex and functionally specific molecular architectures. The combination of a polar phosphine oxide group with a nonpolar nonyl chain provides a structural motif that can be tailored for a variety of applications.
One promising area of research is the development of novel catalytic systems. By modifying the substituents on the phosphorus atom or by incorporating the dimethylnonylphosphine oxide moiety into larger ligand scaffolds, it may be possible to create catalysts with enhanced activity, selectivity, and stability. rsc.org For instance, the synthesis of chiral derivatives could lead to new asymmetric catalysts for the production of enantiomerically pure pharmaceuticals and fine chemicals. Research into secondary phosphine oxide-ruthenium(II) catalysts has already shown the potential for high efficiency in carbonyl reduction, an area where novel phosphine oxides could be impactful. rsc.org
In the realm of materials science, dimethylnonylphosphine oxide could serve as a precursor for functional polymers and nanomaterials. Its amphiphilic nature, arising from the polar phosphine oxide head and the long nonyl tail, makes it a candidate for the synthesis of novel surfactants and emulsifiers. rsc.org Research into phosphine oxide-based surfactants has demonstrated their potential for excellent detergency. rsc.org Furthermore, its ability to coordinate with metal ions could be exploited in the design of new extraction agents for hydrometallurgy or in the synthesis of hybrid organic-inorganic materials with unique optical or electronic properties. The use of trioctylphosphine (B1581425) oxide (TOPO) in the synthesis of lead halide perovskite nanocrystals highlights the utility of long-chain phosphine oxides in controlling nanoparticle morphology and stability. acs.org
| Potential Application Area | Architectural Design Strategy | Targeted Functionality |
| Catalysis | Incorporation into chiral ligand frameworks | Asymmetric synthesis |
| Functionalization with additional donor groups | Enhanced catalytic activity/selectivity | |
| Materials Science | Polymerization of functionalized monomers | Novel polymers with tailored properties |
| Use as a capping agent in nanoparticle synthesis | Control of nanoparticle size and shape | |
| Separation Science | Immobilization onto solid supports | Heterogeneous catalysts or extractants |
| Design of macrocyclic or cage-like structures | Selective ion recognition and separation |
Multidisciplinary Research Opportunities Involving Dimethylnonylphosphine Oxide
The unique properties of dimethylnonylphosphine oxide position it at the intersection of several scientific disciplines, opening up a wealth of multidisciplinary research opportunities.
In environmental science, the interaction of dimethylnonylphosphine oxide with heavy metals and other pollutants could be a fruitful area of investigation. Its potential as an extractant suggests it could be developed for use in environmental remediation technologies, such as soil washing or water purification. mdpi.com Understanding its own environmental fate and persistence would also be a critical area of research, drawing on analytical and environmental chemistry. rsc.org
The interface of chemistry and biology also presents exciting prospects. While many organophosphorus compounds are known for their biological activity, the specific interactions of dimethylnonylphosphine oxide with biological systems are largely unknown. mdpi.comuri.edu Research in this area could explore its potential as a component in drug delivery systems, leveraging its amphiphilic character to encapsulate and transport therapeutic agents. researchgate.net Moreover, investigating its interactions with enzymes and proteins could reveal novel biochemical tools or lead to the development of new bioactive molecules. nih.gov
Finally, the convergence of materials science and electronics could see dimethylnonylphosphine oxide or its derivatives used in the fabrication of novel electronic devices. Phosphine oxides have been investigated as components in photoinitiators for polymerization and could potentially be adapted for applications in organic light-emitting diodes (OLEDs) or sensors. researchgate.netnih.gov
| Discipline | Potential Research Focus | Example Application |
| Environmental Science | Heavy metal extraction and sequestration | Remediation of contaminated water sources |
| Biodegradation and environmental fate studies | Assessing the environmental impact | |
| Biochemistry/Medicine | Development of drug delivery vehicles | Encapsulation of hydrophobic drugs |
| Probing interactions with biological macromolecules | Development of enzyme inhibitors or probes | |
| Materials Engineering | Fabrication of functional thin films | Components for sensors or electronic devices |
| Synthesis of hybrid organic-inorganic materials | Materials with novel optical or magnetic properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
